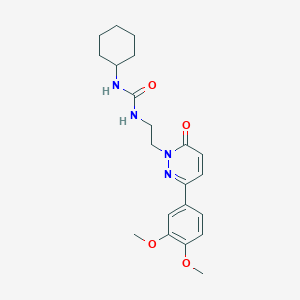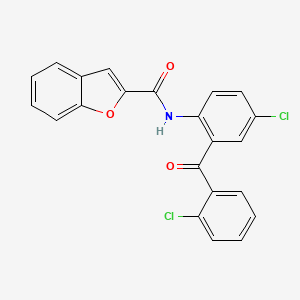
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as BFO and belongs to the class of halogenated epoxides. The compound has been widely studied for its potential use in medicinal chemistry, particularly in the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane involves the formation of DNA adducts, which ultimately leads to DNA damage and cell death. The compound is believed to react with the nucleophilic sites on DNA, resulting in the formation of covalent adducts. These adducts can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent cytotoxic effects against cancer cells, while having minimal toxicity towards normal cells. The compound has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. BFO has also been shown to inhibit the growth and migration of cancer cells, making it a promising candidate for further development as an anticancer drug.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane in lab experiments is its potent anticancer activity. The compound has been found to exhibit activity against various types of cancer cells, making it a versatile tool for studying cancer biology. However, one of the limitations of using BFO in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane. One area of focus is the development of more potent derivatives of BFO with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the compound's mechanism of action and its potential use in combination therapies with other anticancer drugs. Finally, there is a need for further studies to determine the safety and efficacy of BFO in preclinical and clinical trials, with the ultimate goal of developing it into a viable anticancer drug.
Synthesemethoden
The synthesis of 2-(4-Bromo-2-fluorophenyl)-2-methyloxirane can be achieved through various methods, including epoxidation of the corresponding olefin, halogenation of the epoxide ring, and substitution of the halogen atom with a methoxy group. One of the most common methods for synthesizing BFO is through the reaction of 4-bromo-2-fluoroaniline with epichlorohydrin in the presence of a base such as sodium hydroxide. The resulting product is then purified through column chromatography to obtain pure BFO.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2-fluorophenyl)-2-methyloxirane has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BFO has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-9(5-12-9)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYYDBPQIHIIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1-cyanocyclopentyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}acetamide](/img/structure/B2455100.png)

![Tert-butyl 4-[(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B2455102.png)
![3-[(3-Chlorophenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol](/img/structure/B2455105.png)


![N-[5-ethyl-3-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2455108.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2455111.png)
![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)

